![molecular formula C16H18N2O3 B5810517 N-(4-methoxybenzyl)-N'-(4-methoxyphenyl)urea](/img/structure/B5810517.png)
N-(4-methoxybenzyl)-N'-(4-methoxyphenyl)urea
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Description
N-(4-methoxybenzyl)-N'-(4-methoxyphenyl)urea is a compound known for its selective inhibitory action on glycogen synthase kinase-3β (GSK-3β), a protein kinase implicated in various physiological processes and diseases (Vasdev et al., 2005). This urea derivative has been studied for its potential applications in neuroscience and cancer research due to its effect on cellular signaling pathways.
Synthesis Analysis
The compound is synthesized through a novel one-pot reaction involving 2-amino-5-nitrothiazole and TMS-protected 4-hydroxybenzylisocyanate, followed by deprotection with acid. The synthesis process has been optimized to improve yield and purity for use in various studies, including radiolabeling for PET imaging (Vasdev et al., 2005).
Molecular Structure Analysis
The molecular structure is characterized by its planarity and hydrogen bonding capabilities, contributing to its biological activity. The coplanarity of the molecule and its intermolecular interactions have been confirmed through X-ray crystallography, showing the importance of the urea linkage and methoxy groups in its structural configuration (Lough et al., 2010).
Chemical Reactions and Properties
This compound can undergo various chemical reactions, including deuterium labeling, which is crucial for its application in pharmacokinetic studies and drug development. The deuterium-labeled version of this compound provides an internal standard for LC–MS analysis, aiding in absorption, distribution, and other pharmacokinetic studies (Liang et al., 2020).
Mechanism of Action
Safety and Hazards
This compound is labeled with the GHS07 symbol, indicating that it can cause eye irritation (H319), respiratory irritation (H335), skin irritation (H315), and may be harmful if swallowed (H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-14-7-3-12(4-8-14)11-17-16(19)18-13-5-9-15(21-2)10-6-13/h3-10H,11H2,1-2H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTXRNDCYWWNKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-N'-(4-methoxyphenyl)urea |
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